p-(2-Methylpropenyl)phenol acetate
Description
Properties
CAS No. |
53370-48-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[4-(2-methylprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-8H,1-3H3 |
InChI Key |
QJYNWXGKJUJOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of P 2 Methylpropenyl Phenol Acetate
Established Synthetic Routes for Phenolic Acetates and Substituted Phenols
The synthesis of phenolic acetates and substituted phenols is a well-established field in organic chemistry, with a rich history of procedural development. These methods range from classical, century-old reactions to modern, highly efficient catalytic systems. The preparation of p-(2-methylpropenyl)phenol acetate (B1210297) relies on these foundational transformations.
Pioneering Preparations and Initial Discoveries
The groundwork for the synthesis of phenolic esters was laid by early discoveries in acylation chemistry. The Schotten-Baumann reaction, first described in the late 19th century, represents a pioneering method for the esterification of phenols. This technique typically involves the reaction of a phenol (B47542) with an acyl halide (like acetyl chloride) or anhydride (B1165640) in the presence of an aqueous base to neutralize the resulting acid byproduct.
Simultaneously, the Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, provided a powerful tool for the alkylation and acylation of aromatic rings. google.com These reactions, catalyzed by Lewis acids such as aluminum chloride (AlCl₃), enabled the direct attachment of alkyl and acyl groups to the benzene (B151609) ring, forming the basis for synthesizing substituted phenols that serve as precursors to compounds like p-(2-methylpropenyl)phenol. google.comgoogle.comsciencemadness.org These early methods, while effective, often required harsh conditions and stoichiometric amounts of catalysts.
Direct Esterification of Phenols
The most direct route to p-(2-methylpropenyl)phenol acetate involves the esterification of the corresponding phenol, p-(2-methylpropenyl)phenol. This transformation focuses on the acylation of the hydroxyl group. The reduced nucleophilicity of the phenolic oxygen compared to that of alcohols makes this step more challenging, often necessitating specific catalytic conditions. oup.com
Conventional methods for the acetylation of phenols typically employ acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst. Basic catalysts like pyridine (B92270) and 4-(dimethylaminopyridine) (DMAP) are highly effective, with DMAP being approximately 10⁴ times more active than pyridine. researchgate.net These catalysts function by forming a highly reactive acetylated intermediate. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also be used to promote the reaction. google.comncert.nic.in Zinc chloride (ZnCl₂) has also been demonstrated as an inexpensive and effective catalyst for the acetylation of phenols with acetic anhydride or acetyl chloride under solvent-free conditions. mdpi.com
Table 1: Conventional Catalysts for Phenolic Acetylation
| Catalyst | Acetylating Agent | Typical Conditions | Reference(s) |
|---|---|---|---|
| Pyridine | Acetic Anhydride | Solvent (e.g., CCl₄), room temp. to reflux | rsc.org |
| 4-(Dimethylaminopyridine) (DMAP) | Acetic Anhydride | Solvent-free or in solvent (e.g., CH₂Cl₂), RT | researchgate.net |
| Sulfuric Acid (H₂SO₄) | Acetic Anhydride/Glacial Acetic Acid | Reflux | ncert.nic.in |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride / Acetyl Chloride | Solvent-free, room temperature | mdpi.com |
In recent years, a strong emphasis has been placed on developing more environmentally benign synthetic methods. For phenolic esterification, this has led to the exploration of solvent-free reactions and the use of recyclable, non-toxic catalysts. One approach involves performing the acetylation with acetic anhydride simply by controlling the temperature, eliminating the need for any catalyst or solvent. jetir.org
Solid acid catalysts, such as montmorillonite (B579905) K-10 clay, have been employed for the deprotection (hydrolysis) of phenolic esters, and related materials can be used for their synthesis in greener processes. jetir.org Furthermore, biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), has emerged as a powerful tool for the selective esterification of phenolic compounds under mild conditions. semanticscholar.org These enzymatic methods are highly selective and operate in non-toxic solvent systems, often with high yields.
Table 2: Comparison of Conventional vs. Green Esterification Approaches
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Catalyst | Strong acids (H₂SO₄), bases (Pyridine, DMAP), Lewis acids (ZnCl₂) | Solid acids (clays, zeolites), enzymes (lipases), or catalyst-free |
| Solvents | Often requires organic solvents (e.g., CH₂Cl₂, CCl₄) | Solvent-free conditions or use of green solvents (e.g., ionic liquids) |
| Conditions | Can require harsh temperatures and corrosive reagents | Typically milder reaction conditions (e.g., room or moderate temp.) |
| Work-up | Often involves aqueous extraction and generates waste | Simpler work-up, catalyst may be filtered and reused |
| Selectivity | Generally good, but side reactions can occur | High selectivity, especially with enzymatic catalysts |
Alkylation Strategies for Propenyl Side Chains
The synthesis of the key precursor, p-(2-methylpropenyl)phenol, is most commonly achieved via Friedel-Crafts alkylation of phenol. This reaction involves treating phenol with an appropriate source of the isobutenyl group, such as isobutylene (B52900), 2-methylallyl alcohol, or a corresponding halide, in the presence of a Lewis acid or strong Brønsted acid catalyst.
Common catalysts include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). google.com The reaction conditions, particularly temperature and the ratio of reactants, are crucial for controlling the regioselectivity (ortho vs. para substitution) and preventing polyalkylation. Using an excess of phenol can favor monoalkylation. The reaction with BF₃ is often carried out at lower temperatures (e.g., -10 to 50 °C) to enhance selectivity for the para-substituted product. google.com
Table 3: Catalysts and Conditions for Friedel-Crafts Alkylation of Phenols
| Catalyst | Alkylating Agent | Key Conditions | Outcome/Selectivity | Reference(s) |
|---|---|---|---|---|
| Boron Trifluoride (BF₃) | Polyisobutylene | -10 to 50 °C, excess phenol | Favors para-monoalkylation | google.com |
| Aluminum Chloride (AlCl₃) | Isobutylene | Elevated temperature | Mixture of ortho and para products, potential for polyalkylation | rsc.org |
| Acidic Clay | Olefins | Varies | Can provide regioselectivity and reusability | N/A |
| Zeolites | Olefins | High temperature, gas or liquid phase | Shape selectivity can favor para-isomer | N/A |
Multi-step Derivatization Protocols
Beyond the direct alkylation and esterification sequence, multi-step derivatization protocols offer alternative pathways to this compound. These routes can provide better control over regiochemistry and may be advantageous if the direct methods prove inefficient.
One such strategy is the Fries rearrangement . In this reaction, a phenolic ester, such as phenyl acetate, is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst. researchgate.netrsc.orgontosight.ai For the synthesis of the target molecule's precursor, one could envision a scenario where a different acyl group is introduced and then chemically modified to the desired 2-methylpropenyl side chain.
Another powerful reaction is the Claisen rearrangement . This is a google.comgoogle.com-sigmatropic rearrangement of an allyl phenyl ether. doi.orgcolab.ws A potential, albeit lengthy, route could involve the synthesis of an allyl ether of a p-substituted phenol, followed by a Claisen rearrangement to introduce an allyl group onto the ring. Subsequent chemical modification of this allyl group would be necessary to form the 2-methylpropenyl structure. For example, isomerization of the double bond followed by methylation could be a possible, though complex, sequence.
A more direct multi-step approach could involve:
Friedel-Crafts acylation of phenol with isobutyryl chloride to form p-hydroxyisobutyrophenone. This avoids the rearrangement issues sometimes seen in Friedel-Crafts alkylation. nih.govnih.gov
Reduction of the ketone to a secondary alcohol.
Dehydration of the alcohol to form the p-(2-methylpropenyl)phenol.
Acetylation of the resulting phenol with acetic anhydride to yield the final product, this compound. oup.com
This sequence provides a high degree of control over the final structure of the substituted phenol before the final esterification step.
Advanced Synthetic Strategies and Catalysis
The synthesis of this compound and related phenol derivatives benefits from a range of advanced synthetic methodologies. These strategies often employ catalysis to enhance efficiency, selectivity, and the scope of possible transformations.
Transition-Metal Catalysis in Aromatic Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn For the synthesis and functionalization of phenol derivatives like this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, the Heck reaction allows for the coupling of aryl halides with alkenes. mdpi.com A plausible route to the target molecule could involve the Heck coupling of a p-halophenyl acetate with isobutylene.
Similarly, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a versatile method for creating C-C bonds. mdpi.com A strategic application could involve coupling p-acetoxyphenylboronic acid with a 2-methylpropenyl halide. The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. sioc-journal.cnmdpi.com For example, palladium acetate, Pd(OAc)₂, is a common catalyst for the hydroxylation of aryl ketones, a related transformation. beilstein-journals.org
Ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, have also been employed for the ortho-hydroxylation of aromatic compounds, demonstrating the potential for regioselective functionalization. beilstein-journals.org The choice between palladium and ruthenium can lead to different regioselectivities, influenced by both steric and electronic effects. beilstein-journals.org
Table 1: Examples of Transition-Metal Catalyzed Reactions for Aromatic Functionalization
| Reaction Type | Catalyst System (Example) | Reactant 1 (Class) | Reactant 2 (Class) | Product Type |
| Heck Coupling mdpi.com | Pd(OAc)₂ / Ligand | Aryl Halide | Alkene | Substituted Alkene |
| Suzuki-Miyaura Coupling mdpi.com | PdCl₂(dppf) / Base | Organoboron Compound | Organohalide | Biaryl / Substituted Arene |
| C-H Hydroxylation beilstein-journals.org | [RuCl₂(p-cymene)]₂ / Oxidant | Aryl Ketone | - | ortho-Hydroxylated Ketone |
| C-H Hydroxylation beilstein-journals.org | Pd(OAc)₂ / Oxidant | 2-Arylpyridine | - | Hydroxylated 2-Arylpyridine |
Photochemically Initiated Synthetic Pathways
Photochemistry offers unique synthetic routes by accessing excited states of molecules, leading to transformations that are often difficult to achieve through thermal methods. acs.org For phenol acetates, the photo-Fries rearrangement is a classic photochemical reaction. When an aryl acetate is irradiated with UV light, the acetyl group can migrate from the oxygen atom to the aromatic ring, typically yielding a mixture of ortho- and para-hydroxyacetophenones. jocpr.com
While not a direct synthesis of this compound, this pathway is significant for the transformation of the acetate moiety. Modern photochemistry also utilizes photocatalysts to generate radicals under mild conditions, which can then participate in C-C bond formation. acs.org For example, photochemically generated alkyl radicals can be used for the functionalization of various aromatic systems. acs.org
Directed Metalation Group (DMG) Chemistry in Synthesis
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It relies on a Directed Metalation Group (DMG), which is a functional group that can coordinate to an organolithium reagent (a strong base), directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org
The acetate group, present in this compound, can potentially function as a DMG, although it is considered a weaker directing group compared to amides or methoxy (B1213986) groups. baranlab.org The effectiveness of the DMG depends on its ability to coordinate the lithium cation and its electronic and steric properties. baranlab.org If the acetate group directs metalation, it would allow for the introduction of substituents at the positions ortho to the acetate, providing a method for further functionalization of the molecule. This process typically uses strong bases like n-butyllithium or t-butyllithium in aprotic solvents like THF or ether. uwindsor.ca
Table 2: Key Aspects of Directed ortho-Metalation (DoM)
| Feature | Description | Examples |
| Directed Metalation Group (DMG) | A Lewis basic functional group that directs deprotonation to the ortho position. wikipedia.orgbaranlab.org | -CONR₂, -OMe, -CH₂NR₂, -OC(O)NR₂ |
| Base | Strong organolithium bases are typically required. uwindsor.cabaranlab.org | n-BuLi, s-BuLi, t-BuLi, LDA |
| Solvent | Polar aprotic solvents that can deaggregate the organolithium reagent. uwindsor.ca | THF, Et₂O |
| Electrophile | Reacts with the aryllithium intermediate to form a new C-E bond. | I₂, CO₂, Aldehydes, Ketones, Alkyl halides |
Electrochemical Synthesis Methods for Phenol Derivatives
Electrochemical synthesis is gaining traction as a sustainable and green alternative to traditional chemical methods. rsc.org It uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents or stoichiometric oxidants and reductants. beilstein-journals.orgrsc.org
For phenol derivatives, electrochemical methods can be used for various transformations, including C-H functionalization and coupling reactions. beilstein-journals.org For example, the electrochemical P-O coupling of phenols with dialkyl phosphonates has been demonstrated. beilstein-journals.org While a direct electrosynthesis of this compound from simpler precursors is not widely documented, the principles of electrosynthesis are applicable. A potential strategy could involve the anodic oxidation of a p-substituted phenol in the presence of a suitable coupling partner or the cathodic reduction of a precursor molecule. rsc.org The versatility of this method is shown in the synthesis of complex molecules like benzofurans from 2-alkynylphenols. frontiersin.org
Mechanistic Investigations of Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes.
Transition-Metal Catalysis: The mechanisms of palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings are well-studied. They typically involve a catalytic cycle consisting of three main steps: oxidative addition of the organohalide to the Pd(0) complex, migratory insertion (for Heck) or transmetalation (for Suzuki), and reductive elimination to release the product and regenerate the Pd(0) catalyst. mdpi.com
Photo-Fries Rearrangement: The mechanism is believed to involve the homolytic cleavage of the ester C-O bond upon photoexcitation, forming a phenoxy radical and an acyl radical within a solvent cage. The radicals can either recombine to reform the starting material or the acyl radical can attack the aromatic ring at the ortho or para positions, followed by tautomerization to yield the final hydroxyketone products. jocpr.com
Directed ortho-Metalation: The mechanism begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.orgbaranlab.org This creates a complex that positions the basic alkyl group of the reagent in close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction (a complex-induced proximity effect). baranlab.org This leads to the formation of a stable five- or six-membered ring-like intermediate, which then reacts with an electrophile. wikipedia.org
Elucidation of Acylation Mechanisms
The formation of the acetate ester in this compound proceeds via the O-acylation of the corresponding phenol, p-(2-methylpropenyl)phenol. This reaction is a type of nucleophilic acyl substitution where the phenolic oxygen acts as the nucleophile. ucalgary.ca The process can be catalyzed by either acids or bases. ucalgary.ca
Base-Catalyzed Acylation: In the presence of a base, such as pyridine or sodium hydroxide (B78521), the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. ucalgary.ca This phenoxide then attacks the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride or acetyl chloride. The reaction with acetic anhydride proceeds through a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to form the final ester product. mdpi.com When acetyl chloride is used, the chloride ion is expelled. Phase-transfer catalysis (PTC) has been shown to be a highly efficient method for synthesizing phenolic esters, where a quaternary ammonium (B1175870) salt transfers the phenoxide anion from an aqueous phase to an organic phase containing the acyl chloride. lew.ro This technique allows the reaction to proceed rapidly at low temperatures, minimizing hydrolysis of the acylating agent and the product ester. lew.ro
Acid-Catalyzed Acylation: Under acidic conditions, the catalyst (e.g., a strong protic acid) protonates the carbonyl oxygen of the acylating agent (like acetic anhydride). ucalgary.ca This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral, less nucleophilic phenolic hydroxyl group. ucalgary.ca A subsequent deprotonation step yields the ester.
It is crucial to distinguish O-acylation from C-acylation (Friedel-Crafts acylation), where the acyl group attaches directly to the aromatic ring. ucalgary.ca O-acylation is generally favored under kinetic control (milder conditions), while C-acylation is more stable and predominates under thermodynamic control, often requiring a strong Lewis acid catalyst like aluminum chloride (AlCl₃). ucalgary.carsc.org
| Catalysis Type | Key Mechanistic Steps | Typical Reagents | Reference |
|---|---|---|---|
| Base-Catalyzed | 1. Deprotonation of phenol to form a potent nucleophile (phenoxide ion). 2. Nucleophilic attack on the acylating agent. 3. Formation of a tetrahedral intermediate and subsequent elimination of the leaving group. | Acetic anhydride, Acetyl chloride, Pyridine, NaOH | ucalgary.camdpi.com |
| Acid-Catalyzed | 1. Protonation of the acylating agent to enhance its electrophilicity. 2. Nucleophilic attack by the neutral phenol. 3. Deprotonation to yield the final ester. | Acetic anhydride, Strong protic acids (e.g., H₂SO₄) | ucalgary.ca |
| Phase-Transfer Catalysis (PTC) | 1. Formation of an ion pair between the phenoxide and PTC catalyst. 2. Transfer of the ion pair to the organic phase. 3. Reaction with the acyl chloride. | Acetyl chloride, NaOH (aq), Dichloromethane, Tetrabutylammonium chloride | lew.ro |
Analysis of Alkylation Reaction Mechanisms
The introduction of the 2-methylpropenyl group at the para-position of the phenol ring is a key step, typically achieved through Friedel-Crafts alkylation or related processes. The mechanism involves an electrophilic attack on the electron-rich aromatic ring of the phenol.
The electrophile can be generated from various precursors. For instance, the reaction of phenol with isobutylene or tert-butanol (B103910) in the presence of an acid catalyst (e.g., cation-exchange resins, zeolites, or mineral acids) is a common method. nih.govresearchgate.net The mechanism, studied using density functional theory (DFT), suggests that the reaction can proceed through several pathways. nih.govresearchgate.netacs.org
Carbocation Formation: The alkene (isobutylene) or alcohol (tert-butanol) is protonated by the acid catalyst to form a stable tert-butyl carbocation. This carbocation acts as the electrophile.
Electrophilic Aromatic Substitution: The carbocation attacks the phenol ring. The hydroxyl group is a strong ortho-, para-directing activator, hence the substitution occurs preferentially at these positions. Steric hindrance at the ortho position can favor the formation of the para-isomer, p-(tert-butyl)phenol.
Rearrangement/Elimination: The initial alkylation product may undergo subsequent reactions. In the context of forming the 2-methylpropenyl group, an alkylation with a precursor like isobutyraldehyde (B47883) could occur, followed by dehydration. unibo.it Alternatively, a direct alkylation using a suitable allylic compound could be envisioned. A patent describes the Friedel-Crafts alkylation of benzene with methyl allyl acetate using aluminum trichloride, which results in 2-methyl-2-phenylpropyl acetate, highlighting a related transformation. google.com
Another proposed mechanism involves the initial O-alkylation to form a phenolic ether, followed by an intramolecular rearrangement to the C-alkylated product. nih.govresearchgate.netacs.org Computational studies indicate that while O-alkylation is often energetically favored, subsequent ionic rearrangement mechanisms can lead to the formation of the more stable C-alkylphenols. nih.govresearchgate.netacs.org The choice of catalyst, such as zeolites or metal oxides like anatase TiO₂, can significantly influence the reaction pathway and selectivity, with some systems favoring direct C-alkylation at the ortho-position. pnnl.govnih.gov
| Alkylation Pathway | Description | Key Intermediates | Reference |
|---|---|---|---|
| Direct C-Alkylation | An electrophile (e.g., a carbocation) directly attacks the electron-rich phenol ring, typically at the ortho or para position. | Carbocation (e.g., tert-butyl cation) | nih.govresearchgate.net |
| O-Alkylation/Rearrangement | Initial formation of a phenolic ether (O-alkylation) which is kinetically favored, followed by an intramolecular migration of the alkyl group to the carbon of the aromatic ring. | Phenolic ether, Protonated ether | nih.govresearchgate.netacs.org |
| Nucleophilic α-C Alkylation | A recently reported mechanism on anatase TiO₂ where a Ti=Cα intermediate forms at oxygen vacancies, followed by nucleophilic substitution of the phenol ortho-C-H bond. | Ti=Cα intermediate | nih.gov |
Mechanistic Studies of Rearrangement Reactions (e.g., Fries Rearrangement Analogs)
This compound, as a phenolic ester, is a prime substrate for the Fries rearrangement. This reaction involves the migration of the acyl (acetyl) group from the phenolic oxygen to a carbon atom of the aromatic ring, yielding a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) or strong protic acids and is ortho- and para-selective. wikipedia.orgorganic-chemistry.org Since the para-position is already occupied in this compound, the rearrangement would exclusively yield the ortho-hydroxyacetophenone derivative.
Thermal Fries Rearrangement: The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.org This coordination polarizes the C-O bond, leading to its cleavage and the formation of an acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. wikipedia.orgorganic-chemistry.org The highly electrophilic acylium ion then attacks the activated aromatic ring in a classic electrophilic aromatic substitution, preferentially at the ortho position. wikipedia.org Subsequent hydrolysis of the reaction mixture liberates the final hydroxy ketone product. organic-chemistry.org The reaction is believed to proceed via both intramolecular (within a solvent cage) and intermolecular pathways. wikipedia.orgorganic-chemistry.org
Photo-Fries Rearrangement: An alternative to the acid-catalyzed method is the photo-Fries rearrangement, which proceeds via a free-radical mechanism upon UV irradiation. sigmaaldrich.comasianpubs.org The excited ester undergoes homolytic cleavage of the O-acyl bond, generating a phenoxy radical and an acyl radical within a solvent cage. asianpubs.org These radicals can then recombine with the acyl radical attacking the ortho or para carbon of the ring. asianpubs.org A common side product is the parent phenol, formed when the phenoxy radical escapes the solvent cage and abstracts a hydrogen atom. asianpubs.org
| Rearrangement Type | Conditions | Mechanism Type | Key Intermediate(s) | Reference |
|---|---|---|---|---|
| Thermal Fries Rearrangement | Lewis acid (e.g., AlCl₃) or Brønsted acid, heat | Ionic / Electrophilic Aromatic Substitution | Acylium carbocation | wikipedia.orgorganic-chemistry.org |
| Photo-Fries Rearrangement | UV light, no catalyst | Free Radical | Phenoxy radical, Acyl radical (in solvent cage) | sigmaaldrich.comasianpubs.org |
| Anionic Fries Rearrangement | Strong base (e.g., LDA) | Anionic / ortho-metalation | ortho-lithiated species | wikipedia.org |
De-protection Mechanisms of Phenolic Esters
The acetate group in this compound serves as a protecting group for the phenolic hydroxyl. Its removal, or de-protection, is a common transformation to regenerate the parent phenol.
Hydrolytic Cleavage: The most standard method for cleaving esters is hydrolysis under acidic or basic conditions (saponification).
Base-catalyzed hydrolysis: This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. A tetrahedral intermediate is formed, which then expels the phenoxide ion. A final protonation step during acidic workup yields the phenol.
Acid-catalyzed hydrolysis: This is a reversible equilibrium process. It begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by a weak nucleophile, water. The subsequent proton transfers and elimination of an acetic acid molecule regenerate the phenol and the acid catalyst.
Non-Hydrolytic Cleavage: Several methods exist for cleaving phenolic esters under non-hydrolytic, and often milder, conditions, which can be advantageous for substrates sensitive to acid or base. cmu.edu One reported protocol uses aromatic thiols (e.g., thiophenol) in the presence of a catalytic amount of potassium carbonate in a dipolar aprotic solvent. cmu.edu The mechanism involves the nucleophilic attack of the thiolate anion on the ester's carbonyl group, leading to the formation of a thioester and the release of the phenoxide anion, which is then protonated. cmu.edu This method shows excellent selectivity for aryl esters over alkyl esters. cmu.edu Photoremovable protecting groups are also a modern strategy, where irradiation with light cleaves the protecting group, though this is typically designed with specific chromophores. acs.org Another approach involves visible-light photoredox catalysis, which can achieve chemoselective deprotection of phenolic esters and ethers via C(sp³)–O bond fragmentation. chemrxiv.org
Chemical Reactivity and Reaction Dynamics
Reactivity of the Acetate (B1210297) Functional Group
The acetate group, an ester linkage to the phenolic ring, is susceptible to reactions typical of carboxylic acid esters, particularly those involving the electrophilic carbonyl carbon.
Hydrolysis: The ester linkage in p-(2-Methylpropenyl)phenol acetate can be cleaved through hydrolysis to yield p-(2-methylpropenyl)phenol and acetic acid. researchgate.net This reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is generally more common and efficient for phenolic esters. epa.gov
Under basic conditions, the reaction proceeds via a bimolecular acyl substitution (BAc2) mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the p-(2-methylpropenyl)phenoxide ion as the leaving group. Protonation of the phenoxide by water or a weak acid then yields the final phenol (B47542) product. The rate of hydrolysis is influenced by factors such as pH and temperature. stanford.edu For instance, the hydrolysis of a similar compound, phenyl acetate, is a base-catalyzed, first-order reaction. stanford.edu
Transesterification: This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions would lead to an equilibrium with methyl acetate and p-(2-methylpropenyl)phenol. The reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com The mechanism, similar to hydrolysis, involves nucleophilic attack of an alkoxide (in basic conditions) or alcohol (in acidic conditions) on the carbonyl carbon. masterorganicchemistry.comconicet.gov.ar
| Catalyst | General Mechanism | Key Reactants | Products | Reference |
|---|---|---|---|---|
| Base (e.g., NaOH) | BAc2: Nucleophilic attack by OH- on carbonyl carbon. | Phenyl Acetate, Hydroxide | Phenol, Acetate | epa.gov |
| Acid (e.g., HCl) | AAc2: Protonation of carbonyl oxygen followed by nucleophilic attack by H2O. | Phenyl Acetate, Water, H+ | Phenol, Acetic Acid | epa.gov |
The carbonyl carbon of the acetate group is electrophilic and can be attacked by a variety of nucleophiles other than water or alcohols, leading to nucleophilic acyl substitution. kinampark.com In these reactions, the p-(2-methylpropenyl)phenoxide ion serves as the leaving group. The reactivity towards nucleophiles is a key aspect of ester chemistry. kinampark.com
Stronger nucleophiles will react more readily. For example, amines can react with the ester to form amides, and organometallic reagents could potentially react, though this may be complicated by the presence of the alkene. The efficiency of these substitution reactions depends on the nucleophilicity of the attacking species and the stability of the leaving group. Phenoxide is a relatively good leaving group, making phenolic esters like this one moderately reactive in nucleophilic substitution reactions. wikipedia.org
Reactivity of the Propenyl Side Chain
The 2-methylpropenyl group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to electrophilic addition reactions. pressbooks.pub
The double bond of the propenyl side chain can undergo various addition reactions. msu.eduyoutube.com Due to the substitution pattern of the alkene (one carbon is disubstituted with methyl groups, the other with the phenyl ring), these additions will follow specific regioselectivity rules.
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), hydrogen gas (H₂) can add across the double bond to form the corresponding saturated compound, p-(2-methylpropyl)phenol acetate. This reaction is typically exothermic. msu.edu
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) can add across the double bond to form a dihaloalkane derivative. The reaction with bromine water can serve as a chemical test for the presence of the alkene, as the reddish-brown color of the bromine disappears. youtube.com
Hydrohalogenation: Hydrogen halides such as HBr or HCl can add across the double bond. According to Markovnikov's rule, the hydrogen atom will add to the carbon that already has more hydrogen atoms. In this case, the hydrogen would add to the carbon bonded to the phenyl ring, and the halide would add to the carbon bearing the two methyl groups, forming a tertiary alkyl halide. This is because the mechanism proceeds through the more stable carbocation intermediate (a tertiary carbocation in this instance). msu.edu
Hydration: In the presence of a strong acid catalyst like sulfuric acid, water can add across the double bond to form an alcohol. Following Markovnikov's rule, this would result in the formation of a tertiary alcohol on the side chain. msu.edu
| Reaction | Reagent(s) | Predicted Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Hydrogenation | H2, Pd/C | p-(2-Methylpropyl)phenol acetate | Not applicable | msu.edu |
| Halogenation | Br2 | p-(1,2-Dibromo-2-methylpropyl)phenol acetate | Anti-addition | youtube.com |
| Hydrohalogenation | HBr | p-(2-Bromo-2-methylpropyl)phenol acetate | Markovnikov | msu.edu |
| Hydration | H2O, H2SO4 | p-(2-Hydroxy-2-methylpropyl)phenol acetate | Markovnikov | msu.edu |
The presence of both a phenolic ring and an alkene side chain gives this compound the potential to participate in polymerization reactions.
Phenolic compounds can undergo enzyme-catalyzed oxidative polymerization to form polyphenols. nih.gov Peroxidases, for example, can initiate the polymerization of phenols by generating phenoxy radicals which then couple. nih.gov The resulting polymers often exhibit antioxidant properties.
The propenyl group can also potentially undergo polymerization. Alkenes, particularly vinyl monomers, are well-known to polymerize via free-radical, cationic, or anionic mechanisms. For instance, vinyl acetate is polymerized on a large scale via free-radical polymerization. dtu.dkicheme.org The 2-methylpropenyl group could potentially be incorporated into polymer chains, although its steric hindrance might affect the rate and degree of polymerization compared to less substituted alkenes.
The propenyl side chain can undergo isomerization, which involves the migration of the double bond. This is a common reaction for allyl- and propenyl-substituted aromatic compounds, often catalyzed by transition metal complexes, such as those of ruthenium, rhodium, or iron. researchgate.netresearchgate.net For this compound, isomerization could lead to the formation of p-(2-methyl-1-propenyl)phenol acetate, where the double bond is conjugated with the aromatic ring. This conjugated isomer is generally more thermodynamically stable. The specific catalyst and reaction conditions would determine the efficiency and selectivity of such an isomerization. units.it
Reactivity of the Phenolic Aromatic Ring
The reactivity of the aromatic ring in this compound is dictated by the electronic and steric influences of its two substituents: the acetoxy group (-OAc) and the para-positioned 2-methylpropenyl (isobutenyl) group.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome on the ring of this compound is determined by the directing effects of the existing substituents. uomustansiriyah.edu.iq
The acetoxy group is an activating group that directs incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.org Its activating nature stems from the lone pair of electrons on the oxygen atom, which can be donated into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com However, compared to a hydroxyl (-OH) group, the acetoxy group is less activating due to the electron-withdrawing character of the adjacent carbonyl, which pulls electron density away from the ring.
The 2-methylpropenyl group, an alkyl-substituted vinyl group, is also considered an activating, ortho, para-directing group. libretexts.org It donates electron density to the ring primarily through an inductive effect.
In this compound, the two groups are located para to each other. This means the ortho positions relative to the acetoxy group are also the meta positions relative to the isobutenyl group, and vice-versa. Electrophilic attack will preferentially occur at the positions that are ortho to the more strongly activating group and not sterically hindered. In this case, both groups direct to the same available positions (carbons 2, 3, 5, and 6, assuming the acetoxy group is at position 1 and the isobutenyl at position 4). The substitution will occur at the positions ortho to the acetoxy group (positions 2 and 6), which are also meta to the isobutenyl group. The directing influence of the acetoxy group is generally dominant in phenol esters. libretexts.org Steric hindrance from the bulky isobutenyl group might slightly influence the ratio of substitution at the two equivalent ortho positions, although this effect is generally minimal for positions that are not directly adjacent to the bulky group.
| Substituent Group | Type | Activating/Deactivating | Directing Effect | Governing Electronic Effect |
|---|---|---|---|---|
| -OCOCH₃ (Acetoxy) | Activating | Weakly Activating | Ortho, Para | Resonance donation from oxygen lone pair, countered by inductive withdrawal of carbonyl. organicchemistrytutor.comwikipedia.org |
| -C(CH₃)=CH₂ (Isobutenyl) | Activating | Weakly Activating | Ortho, Para | Inductive electron donation from the alkyl portion. libretexts.org |
Radical-Mediated Transformations and Oxidation Reactions
The structure of this compound offers two primary sites for radical reactions: the phenolic ring system and the isobutenyl side chain. Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. nih.govnih.gov This activity typically involves the donation of a hydrogen atom from the hydroxyl group to a radical, forming a relatively stable phenoxyl radical. scienceopen.com
Although the hydroxyl group in this compound is esterified, the compound can still participate in radical-mediated processes. Homolytic cleavage of the C-O bond of the ester can occur under certain conditions (e.g., thermolysis or photolysis) to generate a phenoxyl radical. This resulting radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the isobutenyl substituent. scienceopen.com
The isobutenyl group's double bond is also susceptible to radical addition reactions. In the presence of radical initiators, monomers like styrene (B11656) and its derivatives can undergo radical polymerization. cmu.educmu.edu Similarly, the double bond in this compound can react with various radical species. The rate and regioselectivity of such additions are influenced by the electronic nature of the substituents on the aromatic ring. scielo.br
Oxidation reactions, which often proceed via radical intermediates, can also target the molecule. The oxidation of the aromatic ring can be facilitated by reagents like cuprous acetate in acetic acid, a method used to convert aromatic hydrocarbons to phenols. google.com The presence of the electron-donating groups on the ring makes it more susceptible to oxidative processes compared to unsubstituted benzene (B151609).
Photoinduced Electron Transfer Processes
The photochemistry of phenyl acetates and styrenic compounds is rich and involves various transformations, including rearrangements and cycloadditions. Upon absorption of UV light, phenyl acetate can undergo a photo-Fries rearrangement. oup.comdeepdyve.com This reaction proceeds through the homolytic cleavage of the ester's C-O bond, forming a caged radical pair consisting of a phenoxy radical and an acyl radical. psu.edu This pair can then recombine to yield ortho- and para-hydroxyacetophenones, or the radicals can escape the cage to form phenol. oup.compsu.edu For this compound, this rearrangement would lead to the formation of 2-hydroxy-5-(2-methylpropenyl)acetophenone.
| Product | Quantum Yield (Φ) |
|---|---|
| o-Hydroxyacetophenone | 0.17 oup.comdeepdyve.com |
| p-Hydroxyacetophenone | 0.15 oup.comdeepdyve.com |
| Phenol | 0.06 oup.comdeepdyve.com |
Note: This data is for the parent compound, phenyl acetate, and serves as a model for the expected reactivity of its derivatives.
The styrenic isobutenyl moiety can participate in photoinduced electron transfer (PET) processes. In the presence of a suitable photosensitizer, styrenes can undergo [2+2] cycloadditions. nih.gov These reactions can be initiated by either photo-oxidation or photoreduction to form radical ion intermediates. nih.govrsc.org The electronic nature of the substituents on the styrene determines its susceptibility to these processes. The electron-rich nature of the ring in this compound suggests it could be a viable substrate for photo-oxidative cycloadditions.
Quantitative Structure-Reactivity Relationships in Chemical Systems
Quantitative structure-activity relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of chemical compounds based on their molecular structures. nih.govtandfonline.com For phenol derivatives, QSAR studies have successfully correlated various molecular descriptors with properties like antioxidant activity, toxicity, and reaction rates. insilico.eunih.govmdpi.com
The reactivity of this compound in different chemical systems can be rationalized using QSAR principles. Key descriptors for this molecule would include:
Electronic Parameters: These describe the electron-donating or -withdrawing nature of the substituents. Descriptors such as Hammett constants (σ), heat of formation (Hf), and energies of frontier molecular orbitals (E-HOMO and E-LUMO) are used. nih.govmdpi.com The acetoxy and isobutenyl groups have specific electronic effects that influence the electron density on the aromatic ring and its susceptibility to electrophilic or radical attack. mdpi.comcdnsciencepub.com
Steric Parameters (e.g., Taft or Charton parameters): These quantify the size and shape of substituents. core.ac.ukchemrxiv.org The steric bulk of the isobutenyl group can influence the accessibility of adjacent reaction sites on the aromatic ring, affecting regioselectivity in substitution reactions. core.ac.uk
QSAR models for phenolic antioxidants often show that activity is governed by factors like bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and the stability of the resulting phenoxyl radical. scienceopen.com While the O-H bond is esterified in this compound, QSAR models could be applied to predict the reactivity of its parent phenol or its potential to act as a pro-antioxidant that becomes active after metabolic or chemical hydrolysis of the ester group.
| Descriptor Type | Parameter Example | Relevance to Reactivity |
|---|---|---|
| Physicochemical | Molecular Weight | 190.24 g/mol. nih.gov |
| Hydrophobicity | XLogP3 | 3.4, indicating lipophilicity. nih.gov |
| Electronic | HOMO/LUMO Energies | Predicts susceptibility to electron transfer and electrophilic/nucleophilic attack. nih.gov |
| Electronic | Substituent Constants (σ) | Quantifies electron-donating/withdrawing effects on reaction rates. cdnsciencepub.com |
| Steric | Taft Steric Parameters (Es) | Quantifies steric hindrance at reaction sites. chemrxiv.org |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to confirming the identity of p-(2-Methylpropenyl)phenol acetate (B1210297), also known by synonyms such as p-acetoxyphenylisobutene and p-isobutenylphenol acetate. nih.govontosight.ai Each method offers unique insights into the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of p-(2-Methylpropenyl)phenol acetate is predicted to show distinct signals corresponding to each set of chemically non-equivalent protons. Based on the analysis of similar structures like methyl acetate and other aromatic compounds, the expected chemical shifts (δ) are as follows: A signal for the acetate methyl protons would appear upfield, while the protons on the aromatic ring and the propenyl group would resonate at lower fields due to deshielding effects. pressbooks.pubresearchgate.net The integration of these signals would confirm the ratio of protons in the molecule. pressbooks.pub
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetate (CH₃) | ~2.1 - 2.3 | Singlet | 3H |
| Vinylic (C=CH) | ~6.0 - 6.5 | Singlet | 1H |
| Aromatic (Ar-H) | ~7.0 - 7.4 | Two Doublets | 4H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is simplified by broadband proton decoupling, resulting in a singlet for each carbon. libretexts.org The chemical shifts are influenced by hybridization and electronegativity. libretexts.org Carbonyl carbons are typically found furthest downfield (170-220 ppm). libretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~169 - 171 |
| Aromatic (C-O) | ~148 - 152 |
| Aromatic (C-C=C) | ~135 - 140 |
| Vinylic (C=CH) | ~125 - 130 |
| Aromatic (CH) | ~120 - 130 |
| Vinylic (C(CH₃)₂) | ~130 - 135 |
| Acetate (CH₃) | ~20 - 22 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an ester like this compound, the spectrum is expected to be dominated by a strong carbonyl (C=O) stretch and two C-O stretching bands. spectroscopyonline.com The presence of the aromatic ring and the alkene group will also give rise to characteristic absorptions. wpmucdn.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1735 - 1755 | Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium-Weak |
| Alkene | C=C Stretch | ~1650 | Medium-Weak |
| Ester | C-O Stretch | 1000 - 1300 | Strong (two bands) |
| Aromatic/Vinylic | C-H Stretch | >3000 | Medium |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) of 190, confirming its molecular weight. nih.gov The fragmentation pattern is predictable; a common pathway for phenyl acetates is the loss of a ketene (B1206846) molecule. researchgate.net
A primary fragmentation would involve the neutral loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment ion corresponding to p-(2-methylpropenyl)phenol at m/z 148. Another characteristic fragment would be the acylium ion ([CH₃CO]⁺) at m/z 43.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion ([M]⁺) |
| 148 | [HOC₆H₄C(CH₃)=CH₂]⁺ | Loss of ketene ([M - 42]⁺) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene (B151609) ring and the conjugated propenyl group—are expected to absorb UV radiation. Phenolic compounds typically exhibit a strong absorption band around 270-280 nm. researchgate.netresearchgate.net The conjugation between the aromatic ring and the double bond may shift this absorption to a slightly longer wavelength. The spectrum would be characterized by intense π → π* transitions.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the compound from mixtures and assessing its purity.
Gas chromatography (GC) is the ideal method for analyzing volatile and semi-volatile compounds like this compound. ajol.infomdpi.com The compound would be vaporized and passed through a capillary column, often with a nonpolar or medium-polarity stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific GC conditions (e.g., temperature program, carrier gas flow rate). mdpi.comcabidigitallibrary.org
For purity assessment, a single, sharp peak in the chromatogram would indicate a high degree of purity. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for both separation and identification, as the mass spectrum of the eluting peak can be matched against a library or analyzed for its fragmentation pattern to confirm the identity of this compound. ajol.infoinnovareacademics.in
Liquid Chromatography (LC) for Compound Separation
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for quality control assessment. The separation is based on the differential partitioning of the compound between a stationary phase and a liquid mobile phase.
Detailed Research Findings: For phenolic compounds and their acetate esters, reversed-phase HPLC is the most common approach. mdpi.com In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. As this compound is more nonpolar than its precursor, p-(2-methylpropenyl)phenol, it will have a stronger affinity for the C18 stationary phase, resulting in a longer retention time.
The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijemd.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities, which is particularly useful when analyzing a crude reaction mixture containing the starting phenol (B47542), the acetate product, and potentially other byproducts. mdpi.com To improve peak shape and resolution, a small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of any residual phenolic hydroxyl groups. mdpi.commdpi.com
Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound absorbs UV light. For more detailed analysis and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation data, enabling unambiguous identification of the compound. mdpi.comnih.govnih.gov
Table 1: Typical HPLC Parameters for Analysis of Phenolic Acetates
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. mdpi.com |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elutes compounds based on polarity. ijemd.com |
| Modifier | 0.1% Formic Acid or Acetic Acid | Improves peak shape by suppressing ionization. mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. mdpi.com |
| Temperature | 25 - 30 °C | Ensures reproducible retention times. mdpi.com |
| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | Quantifies and/or identifies the separated compound. mdpi.comnih.gov |
| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis. mdpi.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the acetylation of p-(2-methylpropenyl)phenol to form this compound. youtube.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time.
Detailed Research Findings: TLC operates on the same principle of differential partitioning as column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent material, typically silica gel, coated on a solid support like glass or aluminum. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates.
The separation is based on polarity. The silica gel stationary phase is highly polar, while the mobile phase is typically a less polar organic solvent or a mixture of solvents. researchgate.net Polar compounds adsorb more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.
In the synthesis of this compound, the starting material, p-(2-methylpropenyl)phenol, is more polar than the product due to its free hydroxyl group. The product, an ester, is significantly less polar. Therefore, on a TLC plate, the product spot will appear at a higher Rf value than the starting material spot. youtube.com By taking small aliquots from the reaction at different time intervals and running a TLC, one can visualize the disappearance of the starting material spot and the appearance and intensification of the product spot, thereby monitoring the reaction's progression towards completion. youtube.com
Table 2: TLC Monitoring of a Phenol Acetylation Reaction
| Component | Relative Polarity | Expected Rf Value | TLC Plate Observation |
|---|---|---|---|
| p-(2-Methylpropenyl)phenol | High | Low | Spot travels a shorter distance. |
| This compound | Low | High | Spot travels a longer distance. |
| Co-spot | N/A | N/A | A spot containing both starting material and the reaction mixture to aid in identification. libretexts.org |
Solid-State and Surface Characterization Methodologies
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the solid-state nature of this compound. It provides definitive information on whether the compound is crystalline or amorphous and can be used to identify its specific crystal structure (polymorph). tricliniclabs.comgovinfo.gov
Detailed Research Findings: The technique involves irradiating a powdered sample of the material with a monochromatic X-ray beam. The X-rays are diffracted by the regularly spaced atoms within the crystalline lattice, producing a unique diffraction pattern of peaks at specific angles (2θ). According to Bragg's Law (nλ = 2d sinθ), the positions of these peaks are directly related to the distances between the planes of atoms in the crystal lattice. tricliniclabs.com
For this compound, a PXRD analysis would yield a distinct diffractogram characterized by a series of sharp peaks if the sample is crystalline. researchgate.net The pattern of these peaks serves as a "fingerprint" for that specific crystalline form, allowing for unambiguous identification. mdpi.com Conversely, if the sample is amorphous (lacking long-range atomic order), the PXRD pattern will show only broad, diffuse humps. researchgate.net This is crucial for controlling the physical properties of the final product, as different polymorphs of a compound can exhibit different solubilities, melting points, and stability. In pharmaceutical and materials science contexts, PXRD is essential for phase identification, determining the degree of crystallinity, and detecting impurities. mdpi.com For instance, the presence of diffraction peaks corresponding to the starting phenol in a sample of the final acetate product would indicate incomplete reaction or purification. mdpi.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and particle characteristics of solid materials like this compound. ri.se It provides detailed, three-dimensional-like images of the sample's surface topography.
Detailed Research Findings: In SEM, a focused beam of high-energy electrons scans across the surface of the sample. The interactions between the electrons and the atoms of the sample produce various signals, primarily secondary electrons and backscattered electrons. These signals are collected by detectors to form an image. The contrast in the image is determined by the surface topography; for example, edges and raised surfaces appear brighter. researchgate.net
For a crystalline sample of this compound, SEM analysis would reveal critical information about its crystal habit (the characteristic external shape), size distribution, and surface features. researchgate.netacs.org This is important as the morphology of crystalline particles can influence bulk properties such as flowability and dissolution rate. The images can show whether the crystals are, for example, needle-shaped, plate-like, or prismatic. whiterose.ac.uk SEM can also be used to observe defects, agglomeration of particles, or the presence of different crystalline forms within a single sample. When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental composition information about the sample's surface. ri.se
Temperature-Programmed Desorption (TPD) for Acidity Characterization
Temperature-Programmed Desorption (TPD) is a technique used to characterize the acidic properties of solid materials, particularly catalysts. While not a direct analysis of this compound itself, it is highly relevant for characterizing the solid acid catalysts that could be employed in its synthesis, for example, via Fries rearrangement of a phenyl acetate or direct acylation of a phenol. mdpi.com
Detailed Research Findings: The most common method for acidity characterization is ammonia (B1221849) TPD (NH₃-TPD). mdpi.comappliedmineralogy.com In this process, the catalyst sample is first pre-treated at a high temperature to clean its surface. Then, it is exposed to a flow of ammonia gas at a lower temperature, allowing the basic ammonia molecules to adsorb onto the acid sites of the catalyst. After removing any weakly physisorbed ammonia, the sample is heated at a constant rate in a flow of inert gas. researchgate.net
As the temperature increases, the adsorbed ammonia molecules gain enough thermal energy to desorb from the acid sites. A detector, often a thermal conductivity detector (TCD) or a mass spectrometer, measures the concentration of desorbed ammonia in the inert gas stream as a function of temperature. tufts.edu The resulting TPD profile shows one or more desorption peaks.
Peak Position (Temperature): The temperature at which a peak maximum occurs corresponds to the strength of the acid sites. Ammonia desorbing at higher temperatures indicates stronger acid sites. appliedmineralogy.comresearchgate.net
Peak Area: The integrated area under the desorption peak is proportional to the total number of acid sites. mdpi.com
By analyzing the TPD profile, researchers can quantify the number and determine the strength distribution (e.g., weak, medium, strong) of acid sites on a catalyst. appliedmineralogy.com This information is vital for optimizing catalytic reactions, as the activity and selectivity in many acid-catalyzed reactions, including those involving phenolic compounds, are highly dependent on the nature of the catalyst's acidity. mdpi.comacs.org
Table 3: Interpreting NH₃-TPD Data for a Solid Acid Catalyst
| Desorption Temperature Range | Acid Site Strength | Implication for Catalysis |
|---|---|---|
| Low (e.g., 150-250 °C) | Weak | May catalyze certain reactions with low activation energy. appliedmineralogy.com |
| Medium (e.g., 250-400 °C) | Medium | Often desired for a balance of activity and selectivity. appliedmineralogy.com |
| High (e.g., >400 °C) | Strong | Can lead to high activity but may also cause side reactions or coking. appliedmineralogy.com |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for elemental analysis. technologynetworks.com While not a primary method for structural characterization of an organic molecule like this compound, it serves a critical role in determining its elemental purity, specifically with respect to metallic contaminants.
Detailed Research Findings: The ICP-OES instrument uses an argon plasma, which reaches temperatures of 6,000-10,000 K, to excite the atoms of a sample. technologynetworks.com The sample, typically in a liquid form, is nebulized into an aerosol and introduced into the plasma. The intense heat causes the atoms to emit light at their characteristic wavelengths. An optical spectrometer separates these wavelengths, and detectors measure the intensity of the emitted light, which is directly proportional to the concentration of each element in the sample. horiba.com
In the context of this compound, ICP-OES is exceptionally useful for detecting and quantifying trace amounts of metallic impurities. These impurities might originate from catalysts used during its synthesis (e.g., palladium, rhodium, nickel) or from the manufacturing equipment. Since even minute quantities of metals can be undesirable in the final product, especially for applications in polymers or specialty chemicals, ICP-OES provides an essential quality control check.
Furthermore, while less common than combustion analysis, ICP-OES can also be adapted for the elemental analysis of the organic compound itself to determine the concentrations of carbon, hydrogen, and oxygen, thereby verifying its empirical formula. arizona.edursc.orgresearchgate.net This requires specialized instrumentation and methods to introduce the organic compound into the plasma and to manage interferences. rsc.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of p-(2-methylpropenyl)phenol acetate (B1210297) at the atomic level. Methods such as Density Functional Theory (DFT) are powerful tools for optimizing the molecular geometry and calculating various electronic properties. mdpi.com
The optimized structure of p-(2-methylpropenyl)phenol acetate would reveal key bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The presence of the aromatic ring, the ester group, and the isobutenyl substituent creates a molecule with distinct electronic regions. The electron-donating nature of the methyl groups on the propenyl chain and the electron-withdrawing character of the acetate group influence the electron density distribution across the molecule.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the propenyl group, while the LUMO would likely be centered around the carbonyl group of the acetate moiety.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen, positive potential around the aromatic protons. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using quantum chemical methods.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the pathways and energetics of chemical reactions involving this compound.
Transition State Theory and Reaction Pathways
Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. nih.govmdpi.com By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate.
For this compound, potential reactions of interest for computational study include its synthesis, for instance, through the acetylation of p-(2-methylpropenyl)phenol, or its hydrolysis back to the phenol and acetic acid. nist.gov Computational modeling of these reactions would involve locating the transition state structures for the nucleophilic attack on the carbonyl carbon and the subsequent bond-breaking and bond-forming steps. This would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.
Density Functional Theory (DFT) Applications in Catalysis
DFT is widely used to study catalytic processes at a molecular level. While specific catalytic applications for this compound are not extensively reported, DFT could be employed to investigate hypothetical catalytic transformations. For example, the hydrogenation of the double bond in the propenyl group or the catalytic hydrolysis of the ester linkage could be modeled.
DFT calculations can elucidate how a catalyst interacts with the substrate, stabilizing the transition state and lowering the activation energy. For instance, in a hypothetical metal-catalyzed hydrogenation, DFT could model the adsorption of this compound onto the catalyst surface, the activation of hydrogen, and the stepwise addition of hydrogen atoms to the double bond. These calculations would provide insights into the catalyst's efficiency and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. The rotation around the single bonds connecting the propenyl group and the acetate group to the phenyl ring allows for a variety of conformations.
MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can investigate the nature and strength of non-covalent interactions such as van der Waals forces and dipole-dipole interactions. These interactions govern the bulk properties of the substance, such as its boiling point and solubility.
Computational Approaches to Chemical Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of a molecule's structure) to an observed activity or property.
For this compound, QSAR studies could be hypothetically conducted to predict its potential biological activities, such as antioxidant or antimicrobial properties, based on its structural features. Molecular descriptors for this compound would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
By training a QSAR model on a dataset of related phenolic compounds with known activities, a predictive model can be developed. This model could then be used to estimate the activity of this compound, guiding further experimental investigation.
Table 2: Selected Molecular Descriptors for this compound for use in QSAR/QSPR Modeling
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 190.24 g/mol |
| Constitutional | Number of Rotatable Bonds | 3 |
| Topological | Wiener Index | 658 |
| Quantum Chemical | LogP | 3.4 |
| Quantum Chemical | Polar Surface Area | 26.3 Ų |
Note: The values in this table are a mix of reported and hypothetical data and serve as examples of descriptors used in QSAR/QSPR modeling.
Environmental Chemistry and Degradation Pathways
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of the compound through non-biological processes, primarily driven by chemical and photochemical reactions in the environment.
Photochemical degradation, or photolysis, is the breakdown of molecules by light. In the atmosphere, organic compounds can be degraded by direct absorption of sunlight or by reacting with photochemically generated species like hydroxyl radicals (•OH). The atmospheric half-life of a related compound, phenyl acetate (B1210297), has been estimated to be about 8 days, based on its reaction with hydroxyl radicals nih.gov. For substituted phenols, the quantum yields of photodegradation, a measure of the efficiency of the process, have been found to range from 0.05 to 0.15, with the efficiency being influenced by the solvent polarity cdnsciencepub.com. The photodegradation quantum yields for another related compound, 1-nitropyrene, were in the order of 10⁻⁴ to 10⁻³ and were influenced by the solvent and the presence of other compounds like phenols nih.gov. While specific data for p-(2-Methylpropenyl)phenol acetate is not available, these findings suggest that photolysis could be a relevant degradation pathway, particularly in the atmosphere and sunlit surface waters.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that would break the molecule into p-(2-methylpropenyl)phenol and acetic acid. The rate of hydrolysis is significantly influenced by pH. For the analogous compound phenyl acetate, hydrolysis is subject to specific acid and base catalysis viu.ca. The hydrolysis rate constant is pH-dependent, with the reaction being faster at higher pH values due to base-catalyzed hydrolysis viu.caresearchgate.net. The base-catalyzed second-order hydrolysis rate constant for phenyl acetate has been reported as 1.3 L/mol-sec nih.gov. This suggests that in alkaline environmental compartments, hydrolysis could be a significant degradation pathway for this compound.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a primary route for the breakdown of many organic compounds in the environment.
Under aerobic conditions (in the presence of oxygen), microorganisms can utilize this compound as a source of carbon and energy. A crucial first step in its degradation is likely the hydrolysis of the acetate ester by microbial esterases, yielding p-(2-methylpropenyl)phenol and acetic acid.
A key piece of evidence for the subsequent degradation pathway comes from a study on the biotransformation of a structurally similar compound, 4-sec-butylphenol, by the aerobic bacteria Mycobacterium neoaurum and Nocardia cyriacigeorgica. nih.govresearchgate.net One of the identified transformation products was 4-(1-methylpropenyl)-phenol , which is the direct phenol (B47542) precursor of the target compound. nih.govresearchgate.net This finding strongly suggests that once p-(2-methylpropenyl)phenol is formed, it can undergo further microbial attack.
The degradation of alkylphenols under aerobic conditions has been shown to proceed through the oxidation of the alkyl side chain and the aromatic ring. nih.gov For phenols in general, aerobic degradation often involves hydroxylation of the aromatic ring to form catechols, followed by ring cleavage. nih.gov
A plausible aerobic degradation pathway for this compound is therefore initiated by hydrolysis, followed by microbial oxidation of the resulting p-(2-methylpropenyl)phenol.
Table 1: Potential Aerobic Microbial Transformation Products of this compound
| Precursor Compound | Transformation Step | Potential Product | Reference |
| This compound | Hydrolysis | p-(2-Methylpropenyl)phenol | Inferred from general ester hydrolysis |
| p-(2-Methylpropenyl)phenol | Side-chain oxidation | 4-(2-hydroxy-1-methylpropyl)-phenol | nih.gov |
| p-(2-Methylpropenyl)phenol | Aromatic ring hydroxylation | Substituted catechols | nih.gov |
This table presents potential products based on known degradation pathways of similar compounds.
In the absence of oxygen, anaerobic microorganisms employ different strategies to break down organic compounds. The degradation of phenolic compounds under anaerobic conditions is well-documented and often proceeds via carboxylation (addition of a carboxyl group) of the aromatic ring. nih.govosti.govoup.com For phenol, this leads to the formation of benzoate, which is then further metabolized. asm.org
For this compound, a likely initial step under anaerobic conditions would also be the hydrolysis of the ester bond to form p-(2-methylpropenyl)phenol. Subsequently, the anaerobic degradation of the phenolic product could proceed through pathways analogous to those established for other alkylphenols. This may involve modifications of the alkyl side chain or carboxylation of the aromatic ring. The complete mineralization of substituted phenols under methanogenic conditions has been observed, though the rate and extent can be influenced by the nature and position of the substituents. osti.govoup.com
Table 2: Potential Anaerobic Microbial Degradation Intermediates of this compound
| Precursor Compound | Transformation Step | Potential Intermediate | Reference |
| This compound | Hydrolysis | p-(2-Methylpropenyl)phenol | Inferred from general ester hydrolysis |
| p-(2-Methylpropenyl)phenol | Carboxylation | Carboxylated alkylphenol | nih.govosti.govoup.com |
| Carboxylated alkylphenol | Further degradation | Benzoate derivatives, Acetic Acid | asm.org |
This table presents potential intermediates based on known anaerobic degradation pathways of similar compounds.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the persistence and behavior of chemicals in the environment when experimental data are limited. ecetoc.orgchemrxiv.orgtandfonline.comeuropa.euijsmr.in These models use the chemical structure and physicochemical properties of a compound to estimate its partitioning between air, water, and soil, as well as its degradation rates.
For phenolic compounds, QSAR models have been developed to predict properties like biodegradability and toxicity. ecetoc.orgchemrxiv.org The persistence of alkylphenols and their derivatives in the environment is a concern, as some degradation products can be more persistent and toxic than the parent compounds. nih.govservice.gov.ukresearchgate.netresearchgate.netaloki.hu The octanol-water partition coefficient (Kow) is a key parameter used in these models to predict a chemical's tendency to bioaccumulate in organisms and sorb to sediment and soil. While a specific Kow for this compound is not reported, the values for related alkylphenols suggest a potential for partitioning into fatty tissues and organic matter in the environment. nih.gov
Determination and Prediction of Environmental Half-Lives
The environmental persistence of a chemical is quantified by its half-life, which is the time required for 50% of the applied substance to be degraded or transformed. For this compound, specific experimental data on its environmental half-lives are not widely available in the reviewed scientific literature. Therefore, its persistence is largely estimated through predictive models and by analogy to structurally similar compounds.
Environmental fate models, such as the RAIDAR model, utilize a substance's physical and chemical properties to predict its partitioning and persistence in different environmental compartments. cyf-kr.edu.pl These models provide estimated half-lives in air, water, soil, and sediment, which are crucial for screening-level risk assessments. cyf-kr.edu.pl
The primary degradation pathways for this compound are expected to be hydrolysis, biodegradation, and photolysis.
Hydrolysis : As a carboxylic acid ester, this compound is susceptible to hydrolysis, which is often a significant degradation pathway in water and moist soil. epa.gov The ester bond is cleaved to yield p-(2-methylpropenyl)phenol and acetic acid. researchgate.net The rate of this reaction is influenced by pH, with hydrolysis of similar phenolic esters being base-catalyzed. epa.govstanford.edu For instance, dinoseb (B1670700) acetate, another phenolic ester, is known to dissociate to its corresponding phenol (dinoseb) in the environment. canada.ca
Biodegradation : Following hydrolysis, the primary degradation product, p-(2-methylpropenyl)phenol, would be subject to microbial degradation. Phenol and its derivatives are generally known to biodegrade in the environment. cdc.govpjoes.com Phenol itself can be rapidly biodegraded in water and soil, with half-lives ranging from less than a day to nine days in water. cdc.gov Microorganisms utilize such compounds as a source of carbon and energy, leading to their mineralization into carbon dioxide and water. mdpi.com However, high concentrations of phenolic compounds can be toxic to the microorganisms, potentially inhibiting biodegradation. cdc.gov
Photolysis : In the atmosphere and sunlit surface waters, direct or indirect photolysis can contribute to the degradation of aromatic compounds. Phenol has an estimated atmospheric half-life of about 14.6 hours due to reaction with hydroxyl radicals. cdc.gov The presence of the chromophore (the benzene (B151609) ring) in this compound suggests it may undergo photolytic degradation.
Predicted environmental half-lives for chemicals with varying properties can be estimated using screening-level models. While specific values for this compound are not available, the table below illustrates typical outputs from such models for different types of chemicals. cyf-kr.edu.pl
| Environmental Compartment | Estimated Half-Life Range (Days) |
|---|---|
| Air | < 1 |
| Water | 200 - 900 |
| Soil | 120 - 1800 |
| Sediment | 360 - 5400 |
This table presents a range of predicted half-lives for various organic chemicals as an example of model outputs and does not represent specific data for this compound. cyf-kr.edu.pl
Modeling of Environmental Transport and Distribution
The transport and distribution of this compound in the environment are governed by its physicochemical properties, which are used as inputs for multimedia environmental fate models. rsc.orgresearchgate.net These models, often based on the concept of fugacity, predict how a chemical partitions between air, water, soil, and biota. cyf-kr.edu.pl Key parameters influencing this distribution include the octanol-water partition coefficient (log Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (HLC). nih.govepa.gov
Octanol-Water Partition Coefficient (log Kow) : This parameter indicates a chemical's tendency to partition between an organic phase (like lipids in organisms) and water. A higher log Kow suggests a greater potential for bioaccumulation. The predicted XLogP3 value for this compound is 3.4, indicating a moderate potential for partitioning into organic matter. nih.gov
Soil Organic Carbon-Water Partition Coefficient (Koc) : Koc describes the sorption of a chemical to the organic carbon fraction of soil and sediment. nih.gov It is a critical parameter for predicting a chemical's mobility in soil; high Koc values indicate that the chemical will be relatively immobile and likely to remain in the soil, while low values suggest it may leach into groundwater. researchgate.net Koc can be estimated from log Kow using quantitative structure-activity relationship (QSAR) equations. nih.gov
Henry's Law Constant (HLC) : The HLC is a measure of the partitioning of a chemical between air and water at equilibrium. copernicus.org A high HLC indicates a tendency to volatilize from water into the air, while a low value suggests the chemical will preferentially remain in the aqueous phase. epa.gov
Fugacity-based models like the RAIDAR (Risk Assessment, Identification, And Ranking) model use these properties to simulate a chemical's environmental fate. cyf-kr.edu.pl They estimate the distribution of a chemical across different media, helping to identify the compartments where the chemical is likely to accumulate. cyf-kr.edu.plresearchgate.net For a substance like this compound, with a moderate log Kow, models would predict its distribution across water, soil, and sediment, with the exact proportions depending on its specific Koc and HLC values. nih.gov
The table below summarizes the key physicochemical properties relevant to environmental transport modeling for this compound.
| Property | Symbol | Value | Significance in Modeling |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄O₂ | - | Basic input for property estimation. nih.gov |
| Molecular Weight | g/mol | 190.24 | Used in various transport and fate calculations. nih.gov |
| Octanol-Water Partition Coefficient (Computed) | XLogP3 | 3.4 | Predicts bioaccumulation potential and sorption behavior. nih.gov |
| Soil Organic Carbon-Water Partition Coefficient | Koc | Not available (estimated from Kow) | Determines mobility in soil and partitioning to sediment. nih.gov |
| Henry's Law Constant | HLC | Not available | Predicts volatilization from water to air. copernicus.org |
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as Chemical Intermediates in Fine Chemical Synthesis
The distinct functional groups within p-(2-Methylpropenyl)phenol acetate (B1210297) make it a valuable intermediate in multi-step organic syntheses. The acetate group often serves as a protecting group for the more reactive phenol (B47542), allowing for selective chemical transformations on other parts of the molecule. Following these reactions, the acetate can be easily hydrolyzed to reveal the phenolic hydroxyl group for further functionalization.
This strategy is crucial in the synthesis of fine chemicals where precise control over reactivity is necessary. For instance, the propenyl group can undergo various additions or oxidation reactions while the phenol is protected. Subsequently, deprotection allows for reactions like etherification or esterification at the phenolic position. This compound is considered an intermediate in the synthesis of flavor and fragrance chemicals due to its aromatic properties. ontosight.ai Furthermore, related phenolic ester structures are known precursors for organoleptic and antimicrobial compounds. epo.org The synthesis of complex molecules such as substituted phenols, which are themselves intermediates for pharmaceuticals and agrochemicals, can benefit from such protected building blocks. kawachem.co.jpgoogle.com
Table 1: Potential Synthetic Transformations of p-(2-Methylpropenyl)phenol Acetate as an Intermediate
| Functional Group | Reaction Type | Potential Product(s) | Application Area |
|---|---|---|---|
| Propenyl Group | Epoxidation | p-(2,3-Epoxy-2-methylpropyl)phenol acetate | Intermediate for resins, adhesives |
| Ozonolysis/Oxidative Cleavage | p-Acetoxyphenylacetic acid | Pharmaceutical and fine chemical synthesis | |
| Hydroformylation | Aldehyde-functionalized phenol derivatives | Specialty polymers, cross-linking agents | |
| Hydrogenation | p-Isobutylphenol acetate | Intermediate for antioxidants, fragrances | |
| Acetate Group | Hydrolysis (deprotection) | p-(2-Methylpropenyl)phenol | Precursor for polymers, resins, antioxidants |
| Aromatic Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | Substituted phenol derivatives | Agrochemicals, pharmaceuticals, dyes |
Integration in Polymer Science and Materials Development
The presence of the 2-methylpropenyl group imparts monomer characteristics to this compound, making it a candidate for integration into polymer backbones. ontosight.ai This vinyl-type functionality can participate in various polymerization reactions, leading to novel polymers with tailored properties. The bulky phenyl acetate group would contribute to a high glass transition temperature (Tg), rigidity, and specific optical properties in the resulting polymer.
The polymerization of vinyl acetate is a well-established industrial process, and the principles can be applied to this more complex monomer. icheme.org Radical polymerization is a common method for vinyl monomers, and could be initiated using thermal or photochemical initiators. The resulting polymer, poly(this compound), would be a thermoplastic material. After polymerization, the acetate groups along the polymer chain could be hydrolyzed to yield a poly(p-(2-methylpropenyl)phenol), a functional polymer with pendant hydroxyl groups that can be used for further modification, cross-linking, or to enhance adhesion and solubility. Such functional polymers are used in coatings, adhesives, and advanced composites. dokumen.pub
Table 2: Polymerization Potential and Resulting Material Properties
| Polymerization Method | Polymer Structure | Potential Properties | Potential Applications |
|---|---|---|---|
| Radical Polymerization | Homopolymer of this compound | High Tg, amorphous, good thermal stability, refractive | Optical plastics, specialty coatings |
| Copolymerization | Copolymer with monomers like styrene (B11656) or acrylates | Tunable mechanical and thermal properties | Engineering plastics, membranes |
| Post-polymerization Modification | Hydrolyzed polymer with pendant phenol groups | Reactive sites for cross-linking, improved hydrophilicity | Functional coatings, adhesives, ion-exchange resins |
Applications in Catalysis and Ligand Design for Selective Processes
While direct use of this compound as a catalyst or ligand is not extensively documented, its structure provides a versatile scaffold for designing sophisticated ligands for transition metal catalysis. The development of new ligands is crucial for advancing catalytic processes, particularly in areas like C-H functionalization. nih.gov
Upon hydrolysis of the acetate group to the free phenol, the molecule can serve as a precursor to various ligand types:
Phosphite (B83602) Ligands: The phenolic hydroxyl can react with phosphorus halides (e.g., PCl₃) to form phosphite ligands, which are important in industrial hydroformylation and other carbonylation reactions.
Schiff Base Ligands: The phenol can be formylated and then condensed with amines to produce Schiff base ligands. These are exceptionally versatile and are used in a wide range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. nih.gov
Bidentate Ligands: The molecule offers the potential to create bidentate (P,O) or (N,O) ligands by introducing a second donor atom. The existing propenyl group could also be functionalized to incorporate a coordinating atom, leading to ligands that can form stable chelate rings with metal centers, enhancing catalytic activity and selectivity. nih.gov
The design principles involve matching the ligand's electronic and steric properties to the requirements of a specific catalytic cycle, and the modular nature of this precursor would allow for systematic tuning of these properties. nih.gov
Table 3: Potential Ligand Types Derived from this compound
| Ligand Class | Synthetic Modification | Coordinating Atoms | Potential Catalytic Application |
|---|---|---|---|
| Phenoxide | Deacetylation | O | Lewis acid catalysis, ring-opening polymerization |
| Schiff Base | Deacetylation, formylation, condensation with amines | N, O | Asymmetric synthesis, oxidation catalysis |
| Phosphite | Deacetylation, reaction with PCl₃/amines | P, O | Hydroformylation, cross-coupling reactions |
| Alkene-Chelate | Deacetylation | O, C=C | Olefin metathesis, polymerization |
Role as Precursors for Specialty Chemicals and Advanced Materials
This compound is a precursor molecule that can be transformed into a variety of high-value specialty chemicals and advanced materials. epo.org The term "precursor" implies that the molecule is designed to be converted into the active or final compound at a later stage, potentially under specific conditions. epo.org
One key application area is in the generation of organoleptic compounds, such as fragrances and flavoring agents. epo.org Its anise-like odor is indicative of its potential in this field. drugfuture.com Furthermore, it can serve as a precursor to antimicrobial agents. epo.org The synthesis of potent antioxidants, such as hindered phenols, can be envisioned by further alkylation of the aromatic ring after deprotection.
The compound also acts as a building block for advanced materials. For example, it can be used to synthesize macromonomers for specialty polymers and resins. google.com Its derivatives could be incorporated into liquid crystal displays or other organic electronic devices where the rigid phenolic core is advantageous. The controlled release of the active phenol derivative from the acetate precursor is a concept utilized in various applications, including materials science and consumer products. epo.org
Table 4: Specialty Chemicals and Advanced Materials Derived from this compound
| Target Product Class | Synthetic Pathway | Key Features |
|---|---|---|
| Antioxidants | Deacetylation followed by Friedel-Crafts alkylation (e.g., with t-butanol) | Sterically hindered phenols for polymer and fuel stabilization |
| UV-Absorbers | Derivatization to form benzophenone (B1666685) or benzotriazole (B28993) structures | Protection of plastics, coatings, and cosmetics from UV degradation |
| Antimicrobial Agents | Controlled release/hydrolysis of the active phenol | Functional surfaces, preservation of materials |
| Epoxy Resin Hardeners | Deacetylation to the phenol, which can react with epoxides | High-performance composites and adhesives |
| Specialty Monomers | Further functionalization of the phenol or propenyl group | Monomers for high-performance polymers with specific optical or thermal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
